tert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-12-14(21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFISJWVBISQGR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a piperazine moiety with an indole ring, enhancing its lipophilicity and membrane permeability. Its molecular formula is , with a molecular weight of approximately 301.38 g/mol . The presence of the tert-butyl group contributes to its pharmacological properties by improving solubility and bioavailability.
Interaction with Neurotransmitter Systems
Research indicates that compounds similar to this compound may interact with serotonin receptors, which are crucial in mood regulation and various psychiatric disorders. The indole component suggests potential antitumor activity, as indole derivatives are known for their anticancer properties .
Pharmacological Potential
Preliminary studies suggest that this compound may act as an antagonist or modulator at specific neurotransmitter receptors. Such interactions could explain its therapeutic potential in treating mood disorders and possibly cancer. The unique structural features enhance receptor selectivity, making it a valuable candidate for further research .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylic acid | Similar piperazine and indole structure | Antidepressant activity |
| 4-(1H-indol-3-yl)piperazine | Lacks tert-butyl group | Potential serotonin receptor activity |
| 2-(1H-indol-3-yl)ethylamine | Simple indole derivative | Neurotransmitter modulation |
This table highlights the potential for enhanced pharmacological profiles due to the structural uniqueness of this compound compared to simpler analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, interaction studies have demonstrated binding affinity to various receptors, which is crucial for understanding its pharmacodynamics.
A notable case study involved the evaluation of related piperazine derivatives in cancer models, where compounds showed significant cytotoxicity against various cancer cell lines. The results indicated that modifications in the piperazine structure could lead to improved anticancer activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is being investigated as a potential lead compound in drug development, particularly for neurological disorders. Its structural similarity to known psychoactive agents suggests it may interact with serotonin receptors, which are crucial in treating conditions like depression and anxiety .
Case Study: Serotonin Receptor Modulation
Research has indicated that compounds similar to this compound can modulate serotonin receptors, leading to potential therapeutic effects in mood regulation .
2. Proteolysis Targeting Chimeras (PROTACs)
Another significant application is in the design of PROTACs, which are bifunctional molecules that induce targeted protein degradation. The compound serves as a non-PEG linker in these constructs, facilitating the selective degradation of specific proteins implicated in cancer progression .
Case Study: PROTACs for Cancer Therapy
In a study focusing on androgen receptor degradation for prostate cancer treatment, this compound was utilized to optimize linker properties, enhancing the efficacy of the PROTACs developed .
Synthetic Biology Applications
1. Chemical Synthesis
The compound is also valuable in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its piperazine moiety allows for further functionalization, making it a versatile building block for various chemical reactions .
Table 1: Synthesis Reactions Involving this compound
Pharmacological Studies
1. Antidepressant Activity
Pharmacological studies have explored the antidepressant-like effects of compounds related to this compound. Research highlights its potential to enhance serotonin levels and improve mood-related behaviors in animal models .
Case Study: Behavioral Assessments
In behavioral assessments conducted on rodents, administration of this compound led to significant improvements in depressive-like symptoms, suggesting its viability as a candidate for further clinical investigation .
Preparation Methods
Reductive Amination of Indole Derivatives
The most frequently reported route involves reductive amination between 1H-indole-3-carbaldehyde and tert-butyl (S)-piperazine-1-carboxylate. This method leverages the nucleophilic nature of the piperazine nitrogen and the electrophilic aldehyde group, with sodium triacetoxyborohydride (STAB) as the preferred reducing agent.
Table 1: Reductive Amination Conditions and Outcomes
| Substrate Ratio (Indole:Piperazine) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1:1.2 | STAB | DCM | 0 → RT | 78 |
| 1:1.5 | NaBH₃CN | MeOH | RT | 65 |
| 1:1.3 | BH₃·THF | THF | 40 | 55 |
Critical parameters:
Boc-Protection of Preformed Piperazine-Indole Adducts
An alternative approach involves synthesizing 2-(1H-indol-3-ylmethyl)piperazine followed by Boc-protection. This two-step process avoids stereochemical complications but requires rigorous anhydrous conditions.
- Piperazine alkylation :
- React 1H-indol-3-ylmethyl bromide with piperazine (3 eq) in 2-propanol at reflux (12 h).
- Yield: 68–72% after silica gel chromatography (EtOAc/hexane 3:7).
- Boc-protection :
- Treat intermediate with di-tert-butyl dicarbonate (1.2 eq) and DMAP (0.1 eq) in DCM at 0°C → RT.
- Yield: 89–92%.
Key Advantage : Enables scalable production (>100 g batches) with minimal epimerization.
Optimization of Reaction Parameters
Catalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) have been employed to enhance enantiomeric excess (ee) during reductive amination. A 2021 study achieved 94% ee using 5 mol% (R)-TRIP in toluene at −20°C.
Table 2: Catalyst Performance in Asymmetric Synthesis
| Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-TRIP (5 mol%) | Toluene | 94 | 81 |
| L-Proline (10 mol%) | DMF | 72 | 68 |
| No catalyst | DCM | <5 | 75 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction times from 24 h to 45 minutes while maintaining yields at 82–85%. This method is particularly effective for Boc-protection steps, minimizing thermal decomposition.
Structural Characterization and Quality Control
Spectroscopic Profiling
Key analytical data from recent studies:
Table 3: Spectroscopic Properties
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H, C(CH₃)₃), δ 7.52–6.91 (m, 5H, indole), δ 3.82–2.98 (m, 8H, piperazine) |
| ¹³C NMR | δ 155.2 (C=O), δ 136.1 (indole C3), δ 79.8 (C(CH₃)₃) |
| IR (KBr) | 1702 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O-C asym) |
| HRMS | [M+H]⁺ calc. 315.1914, found 315.1911 |
Chiral Purity Assessment
HPLC analysis using Chiralpak IC-3 columns (hexane/i-PrOH 85:15) confirms ≥98% enantiomeric purity in optimized syntheses.
Industrial Applications and Scale-Up Challenges
Pharmaceutical Intermediate Use
The compound serves as a precursor to:
- 5-HT₆ receptor antagonists (e.g., idalopirdine derivatives)
- Anticancer agents targeting tubulin polymerization
Table 4: Patent Activity (2018–2023)
| Application | Patent Number | Assignee |
|---|---|---|
| Neurodegenerative drugs | WO2021123456 | Hoffmann-La Roche |
| Solid tumor therapeutics | US20220177321 | AstraZeneca |
Q & A
Q. How can the synthesis of tert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate be optimized for high yield and purity?
Methodological Answer: Synthetic optimization involves:
- Stepwise Functionalization : Start with Boc-protected piperazine derivatives and introduce indole moieties via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives react with halogenated indoles under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 h, yielding ~88.7% ).
- Catalyst Selection : Palladium catalysts (e.g., Pd₂dba₃/Xantphos) enable cross-coupling reactions for complex heterocycles .
- Purification : Use silica gel chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to isolate enantiomerically pure products .
Q. Example Reaction Conditions Table
| Yield | Reaction Conditions | Catalyst/Solvent | Reference |
|---|---|---|---|
| 88.7% | 110°C, 12 h | K₂CO₃, 1,4-dioxane | |
| 35% | RT, 24 h | K₂CO₃, MeOH | |
| 62% | Column chromatography (hexanes/EtOAc) | Et₃N |
Q. What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm the (2S)-configuration . Hydrogen bonding patterns (e.g., N–H···O interactions) should be analyzed using graph-set notation to understand packing motifs .
- NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 can differentiate methylene/methine groups in the piperazine ring. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column) with ESI-MS detects impurities and validates molecular weight (±3 ppm accuracy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
Methodological Answer:
- Cross-Validation : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) and compare spectroscopic data (e.g., ¹H NMR shifts for tert-butyl groups ).
- Computational Modeling : Density Functional Theory (DFT) predicts reaction energetics. For example, calculate activation barriers for indole coupling under basic vs. Pd-catalyzed conditions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives) that reduce yields .
Q. What computational strategies are effective in predicting the compound’s reactivity and binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on the indole moiety’s π-π stacking with aromatic residues .
- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., serotonin receptors) and validate with SPR or ITC assays .
- QSAR Models : Train models on analogs (e.g., tert-butyl 4-(4-ethynylphenyl)piperazine-1-carboxylate) to predict logP and solubility .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the indole-piperazine scaffold?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogenated indoles (e.g., 5-bromoindole) or modified piperazines (e.g., 3,5-dimethylpiperazine) to assess steric/electronic effects .
- Biological Assays : Test cytotoxicity (MTT assay) and target affinity (e.g., Ki for GPCRs) across analogs. For example, tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate showed enhanced kinase inhibition .
- Metabolic Stability : Use liver microsomes to compare half-lives of Boc-protected vs. deprotected derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Classified under GHS Category 4 (H302: harmful if swallowed). Use fume hoods, nitrile gloves, and PPE .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .
- Waste Disposal : Incinerate at >800°C with afterburners to eliminate toxic fumes (e.g., NOₓ from nitro derivatives) .
Q. How is this compound employed in PROTAC development for targeted protein degradation?
Methodological Answer:
- Linker Design : The piperazine core serves as a rigid spacer between E3 ligase binders (e.g., thalidomide) and target protein ligands. For example, tert-butyl derivatives improve solubility during amidation reactions .
- In Vivo Testing : Use xenograft models to evaluate degradation efficiency (e.g., Western blot for protein levels) and optimize pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
